molecular formula C22H23N7O2S B11244145 7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B11244145
M. Wt: 449.5 g/mol
InChI Key: CLDUYYCPIXDXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-DIMETHYLBENZENESULFONYL)-4-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}PIPERAZINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a piperazine ring, a triazolopyrimidine moiety, and a benzenesulfonyl group. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 1-(2,4-DIMETHYLBENZENESULFONYL)-4-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}PIPERAZINE involves multiple steps, starting with the preparation of the triazolopyrimidine core. This core is typically synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzenesulfonyl group via sulfonylation. Industrial production methods may involve optimization of these steps to enhance yield and purity .

Chemical Reactions Analysis

1-(2,4-DIMETHYLBENZENESULFONYL)-4-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}PIPERAZINE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,4-DIMETHYLBENZENESULFONYL)-4-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}PIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazolopyrimidine moiety is known to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects .

Comparison with Similar Compounds

1-(2,4-DIMETHYLBENZENESULFONYL)-4-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}PIPERAZINE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H23N7O2S

Molecular Weight

449.5 g/mol

IUPAC Name

7-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C22H23N7O2S/c1-16-8-9-19(17(2)14-16)32(30,31)28-12-10-27(11-13-28)21-20-22(24-15-23-21)29(26-25-20)18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3

InChI Key

CLDUYYCPIXDXJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)C

Origin of Product

United States

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